molecular formula C9H10N4O4 B2502655 N-hydrazinocarbonylmethyl-4-nitrobenzamide CAS No. 139645-87-7

N-hydrazinocarbonylmethyl-4-nitrobenzamide

Cat. No. B2502655
CAS RN: 139645-87-7
M. Wt: 238.203
InChI Key: QMWADEBSOGTBNZ-UHFFFAOYSA-N
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Description

The compound N-hydrazinocarbonylmethyl-4-nitrobenzamide is a derivative of nitrobenzamide with a hydrazinocarbonylmethyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with nitrobenzamide moieties and hydrazine-based linkages are extensively researched. These compounds are of interest due to their potential biological activities and unique structural properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between hydrazine derivatives and nitrobenzamide precursors. For instance, the synthesis of a Schiff base involving a hydrazino moiety and a nitrobenzylidene group was achieved through a condensation reaction . Similarly, the preparation of N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine was done by condensing 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine . These methods suggest that the synthesis of N-hydrazinocarbonylmethyl-4-nitrobenzamide would likely follow a similar pathway, involving the reaction of an appropriate hydrazine derivative with a 4-nitrobenzamide precursor.

Molecular Structure Analysis

The molecular structures of compounds similar to N-hydrazinocarbonylmethyl-4-nitrobenzamide have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . The crystal and molecular structure of another related compound was elucidated by single-crystal X-ray diffraction, revealing a keto isomer in the solid state . These studies provide insights into the possible geometry and conformation of N-hydrazinocarbonylmethyl-4-nitrobenzamide.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives can be inferred from studies on similar compounds. For instance, N-chloro-N-methoxy-4-nitrobenzamide was shown to undergo selective reactions with AcONa in MeCN, forming N-acetoxy-N-methoxy-4-nitrobenzamide . This indicates that N-hydrazinocarbonylmethyl-4-nitrobenzamide may also participate in specific chemical transformations, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are characterized by their spectroscopic signatures and crystallographic parameters. Compounds such as N-Cyclohexyl-2-nitrobenzamide have been characterized by spectroscopic data and X-ray diffraction analysis, providing details on their molecular packing and hydrogen bonding interactions . The nickel(II) complex of a related compound was studied using FT-IR, NMR, and mass spectrometry, revealing information about its bonding and electronic structure . These analyses are crucial for understanding the behavior of N-hydrazinocarbonylmethyl-4-nitrobenzamide in various environments.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has demonstrated the synthesis of various 4-nitro-N-phenylbenzamides, including compounds structurally similar to N-hydrazinocarbonylmethyl-4-nitrobenzamide, and their potential in anticonvulsant applications. For instance, studies have shown that certain derivatives exhibit significant efficacy in tests for anticonvulsant properties, showcasing their potential therapeutic use in managing seizures (Bailleux et al., 1995).

Antibacterial Activity

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial efficacy. These studies reveal enhanced antibacterial activities of the complexes compared to their ligand counterparts, indicating the potential of these compounds in antibacterial applications (Saeed et al., 2010).

Chemotherapeutic Activity

The prodrug 4-iodo-3-nitrobenzamide and its derivatives, which are structurally related to N-hydrazinocarbonylmethyl-4-nitrobenzamide, have been studied for their chemotherapeutic activity against various tumor cells. The reduction of these compounds in tumor cells demonstrated significant potential in killing tumor cells, indicating their applicability in cancer therapy (Mendeleyev et al., 1995).

Optical and Electrical Applications

Studies on compounds like N-(4-Bromophenyl)-4-nitrobenzamide have revealed potential applications in electro-optical fields. Investigations into their vibrational spectroscopic analysis, HOMO-LUMO, polarizabilities, and hyperpolarizabilities suggest possible uses in electronic and optical technologies (Dwivedi & Kumar, 2019).

Quality Control in Pharmaceutical Development

The development of quality control methods for promising anticonvulsants, including derivatives of nitrobenzamides, is a significant area of research. This involves the identification, determination of impurities, and quantitative assessment, which is crucial for the standardization and safe application of these compounds in medicine (Sych et al., 2018).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c10-12-8(14)5-11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5,10H2,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWADEBSOGTBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydrazinocarbonylmethyl-4-nitrobenzamide

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